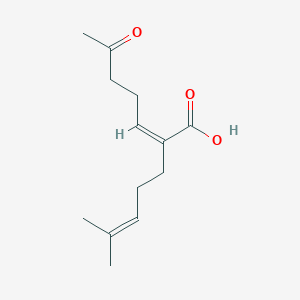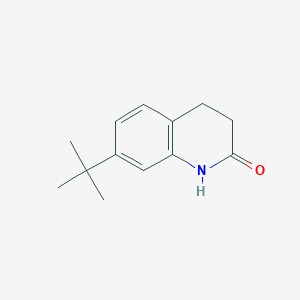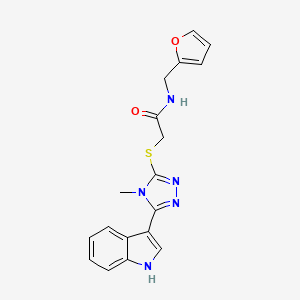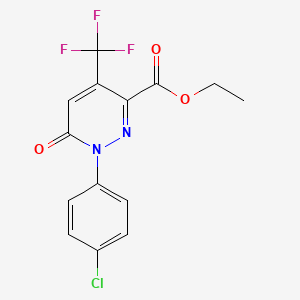![molecular formula C22H16ClNS B2664841 3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline CAS No. 339013-14-8](/img/structure/B2664841.png)
3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline is a useful research compound. Its molecular formula is C22H16ClNS and its molecular weight is 361.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis : Quinoline derivatives like 3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline have been studied extensively for their synthesis and structural properties. Research has shown that these compounds can be synthesized using techniques like Pd-catalyzed Suzuki–Miyaura cross-coupling reactions and analyzed using techniques such as NMR, FT-IR, and single crystal X-ray diffraction. Density functional theory (DFT) calculations have been employed to explore their optimized geometry, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties (Khalid et al., 2019).
Optical and Electronic Properties : Studies have focused on the structural and optical properties of quinoline derivatives, including their polycrystalline forms and nanocrystallite dispersion in amorphous matrices. The optical properties have been determined based on spectrophotometer measurements, revealing insights into absorption parameters, molar extinction coefficient, and electric dipole strength (Zeyada et al., 2016).
Biological Activity and Fluorescence : Some quinoline derivatives are noted for their biological activities such as antitumor, analgesic, antimicrobial properties, and their use in anti-stress therapy. Their potential as fluorophores and role in studying various biological systems have also been highlighted. The focus has been on synthesizing new derivatives to explore these properties further (Aleksanyan & Hambardzumyan, 2014).
Photovoltaic Applications : There is research into the use of quinoline derivatives in the fabrication of organic–inorganic photodiode devices. These studies involve the deposition of these compounds using techniques like thermal evaporation and examining their photovoltaic properties, which includes studying their electrical properties and diode parameters under various conditions (Zeyada et al., 2016).
Corrosion Inhibition : Quinoline derivatives have been evaluated as corrosion inhibitors, particularly for metals like mild steel in acidic media. Computational and electrochemical analyses have been used to determine the relationship between the molecular structure of these compounds and their inhibition efficiency, providing a theoretical basis for their practical application in corrosion prevention (Saraswat & Yadav, 2020).
特性
IUPAC Name |
3-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNS/c1-15-6-12-19(13-7-15)25-22-20(16-8-10-18(23)11-9-16)14-17-4-2-3-5-21(17)24-22/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAJEPGWQSPVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2664763.png)


![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B2664768.png)

![6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2664770.png)
![2-cyclopropyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2664772.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline](/img/structure/B2664773.png)
![2-(2-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2664775.png)


